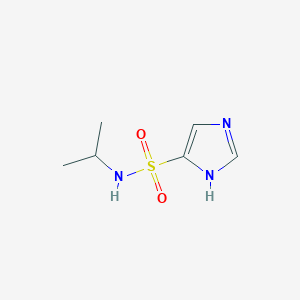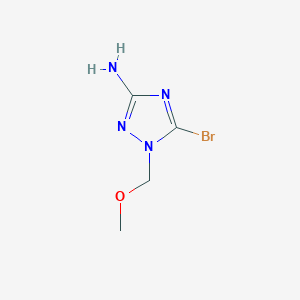
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and an amine group at the 3-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as triazole N-oxides.
Reduction Reactions: Formation of reduced derivatives such as triazolines.
Scientific Research Applications
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the methoxymethyl group contribute to its binding affinity and specificity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-1,2,4-triazole: Lacks the methoxymethyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(methoxymethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may reduce its binding affinity and specificity for certain molecular targets.
5-bromo-1H-1,2,4-triazol-3-amine: Lacks the methoxymethyl group, which may affect its solubility and overall chemical properties.
Uniqueness
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of all three functional groups (bromine, methoxymethyl, and amine) on the triazole ring.
Properties
Molecular Formula |
C4H7BrN4O |
|---|---|
Molecular Weight |
207.03 g/mol |
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8) |
InChI Key |
OYIWBPAOLNPIRR-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




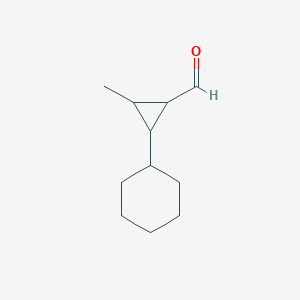
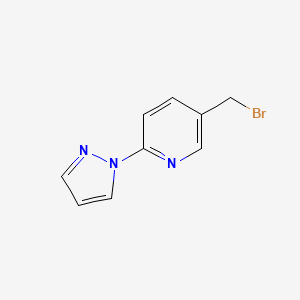

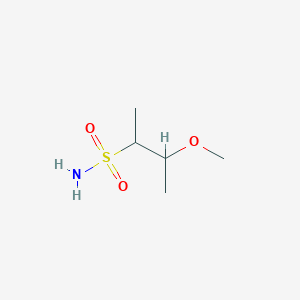
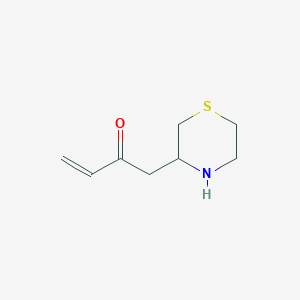
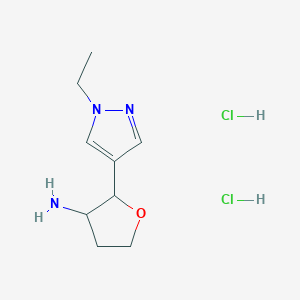
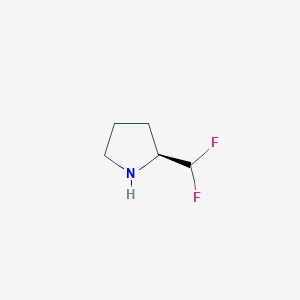


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
